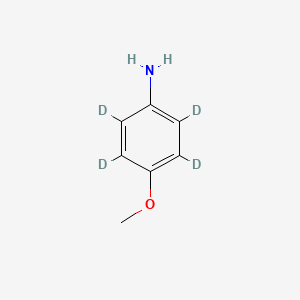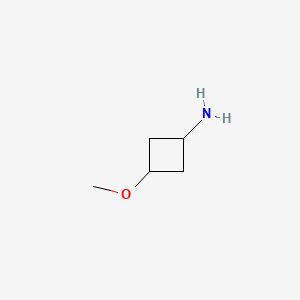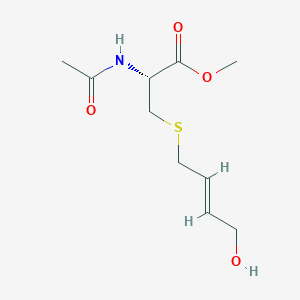
2,3,5,6-Tetradeuterio-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetradeuterio-4-methoxyaniline (TDMA) is an important organic compound that has been used extensively in scientific research and laboratory experiments. It is a stable, colorless, and crystalline solid with a molecular weight of 209.28 g/mol. TDMA is a synthetic compound that is derived from 4-methoxyaniline and has been found to be useful in a variety of applications.
Scientific Research Applications
Antimicrobial Applications : A zinc(II) complex of meso-tetraphenylporphyrin with 4-methoxyaniline demonstrated antimicrobial activities, indicating potential applications in this area (Obaleye et al., 2016).
Environmental and Health Impact Studies : Research on methoxyanilines, including 2,3,5,6-Tetradeuterio-4-methoxyaniline, explored their toxicity and carcinogenic properties. These studies are significant for understanding the environmental and health impacts of these compounds (Chaturvedi & Katoch, 2020).
Pharmacological Fragment Synthesis : 5-Ethylsulfonyl-2-methoxyaniline, a closely related compound, has been used in the synthesis of various compounds with biological activities, indicating the potential of this compound in similar pharmacological applications (Johnson et al., 2022).
Carcinogenicity and DNA Adduct Formation : Studies on 2-Methoxyaniline (a related compound) showed its role in forming DNA adducts in rats, leading to tumors. This research helps in understanding the mutagenic potential of similar compounds (Naiman et al., 2012).
Synthetic Chemistry Applications : The synthesis and structural studies of 4-methoxyaniline and related compounds have been explored for their applications in creating new chemical entities, including potential medicinal compounds (Clark & Jones, 1992).
Polymer Chemistry : Research on poly-o-methoxyaniline, a polymer derived from a related compound, revealed its potential as a soluble conducting polymer with applications in industrial and chemical research (Macinnes & Funt, 1988).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAAPTBBJKJZER-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)



